Spectroscopic data of 2-(2-Isopropylphenoxy)ethanol (NMR, IR, MS)
Spectroscopic data of 2-(2-Isopropylphenoxy)ethanol (NMR, IR, MS)
An In-Depth Technical Guide to the Spectroscopic Characterization of 2-(2-Isopropylphenoxy)ethanol
Authored by a Senior Application Scientist
This guide provides a detailed analysis of the expected spectroscopic data for 2-(2-Isopropylphenoxy)ethanol, a molecule incorporating alcohol, ether, and substituted aromatic functionalities. For researchers in materials science, drug development, and synthetic chemistry, precise structural confirmation is paramount. This document serves as a practical reference for identifying this compound, leveraging fundamental principles of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The analysis is built upon established spectroscopic rules and comparative data from analogous structures to provide a robust predictive framework.
Molecular Structure and Analytical Strategy
2-(2-Isopropylphenoxy)ethanol (Molecular Formula: C₁₁H₁₆O₂, Monoisotopic Mass: 180.115 g/mol ) possesses a unique combination of functional groups that yield a distinct spectroscopic fingerprint.[1] The structure consists of a 2-isopropylphenol core linked via an ether bond to an ethanol moiety. Our analytical approach involves dissecting the molecule into its constituent parts—the isopropyl group, the ortho-substituted benzene ring, and the hydroxyethyl chain—to predict the spectroscopic output from each technique.
Caption: Chemical Structure of 2-(2-Isopropylphenoxy)ethanol.
The following diagram illustrates the logical workflow for confirming the structure using a multi-spectroscopic approach.
Caption: Workflow for Spectroscopic Structure Elucidation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for mapping the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, signal integrations, and spin-spin splitting patterns, a definitive structure can be established.
Expertise & Experience: The Rationale Behind NMR Analysis
For a molecule like 2-(2-Isopropylphenoxy)ethanol, ¹H NMR provides information on the number of distinct proton environments and their neighboring protons, while ¹³C NMR reveals the number of unique carbon atoms. The chemical shifts are highly sensitive to the electronic environment; for instance, protons and carbons near the electronegative oxygen atoms of the ether and alcohol groups are "deshielded" and will resonate at a higher frequency (downfield) compared to simple alkyl groups.[2]
¹H NMR Spectral Predictions
The ¹H NMR spectrum is predicted to show seven distinct signals. The integration ratio of these signals should correspond to the number of protons in each unique environment (6:1:4:2:2:1).
| Proton Assignment | Predicted δ (ppm) | Predicted Multiplicity | Integration | Rationale |
| Isopropyl -CH₃ (a) | ~1.2 | Doublet (d) | 6H | Split by the adjacent methine proton. Typical alkyl region. |
| Isopropyl -CH (b) | ~3.2 | Septet (sept) | 1H | Deshielded by the aromatic ring. Split by six methyl protons. |
| Aromatic Ar-H (c) | 6.8 - 7.3 | Multiplet (m) | 4H | Complex splitting due to ortho-substitution. Protons are in a standard aromatic region. |
| Ar-O-CH₂ (d) | ~4.1 | Triplet (t) | 2H | Deshielded by two oxygen atoms. Split by adjacent -CH₂- protons. |
| HO-CH₂ (e) | ~3.9 | Triplet (t) | 2H | Deshielded by the hydroxyl group. Split by adjacent -CH₂O- protons. |
| -OH (f) | 2.0 - 5.0 | Broad Singlet (br s) | 1H | Chemical shift is concentration and solvent-dependent.[2] Typically appears as a broad signal due to hydrogen bonding and chemical exchange.[3] |
¹³C NMR Spectral Predictions
Due to molecular symmetry, the two methyl groups of the isopropyl substituent are equivalent. We predict a total of 9 distinct signals in the proton-decoupled ¹³C NMR spectrum.
| Carbon Assignment | Predicted δ (ppm) | Rationale |
| Isopropyl -CH₃ | ~23 | Standard chemical shift for methyl carbons on an isopropyl group. |
| Isopropyl -CH | ~27 | Methine carbon of the isopropyl group. |
| HO-CH₂- | ~62 | Carbon atom directly bonded to the hydroxyl group, deshielded by oxygen.[2] |
| Ar-O-CH₂- | ~70 | Carbon atom adjacent to the ether oxygen, experiencing significant deshielding.[2] |
| Aromatic C (4 carbons) | 110 - 130 | Unsubstituted aromatic carbons. |
| Aromatic C-O | ~155 | Aromatic carbon directly bonded to the ether oxygen, highly deshielded. |
| Aromatic C-CH | ~135 | Aromatic carbon bearing the isopropyl substituent. |
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of 2-(2-Isopropylphenoxy)ethanol in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. Add a small amount of an internal standard, such as tetramethylsilane (TMS, δ = 0.00 ppm).
-
Instrument Setup: Place the sample in a high-field NMR spectrometer (e.g., 400 MHz or higher). Ensure the instrument is properly tuned and shimmed to achieve optimal magnetic field homogeneity.
-
¹H NMR Acquisition: Acquire the spectrum using a standard pulse sequence. Typical parameters include a 30-45° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.
-
¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a larger number of scans (hundreds to thousands) and a longer acquisition time are required.
-
Data Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID) signal. Phase the resulting spectrum and perform baseline correction. Calibrate the chemical shift scale using the TMS signal. Integrate the signals in the ¹H NMR spectrum.
-
Confirmation of -OH Signal: To unambiguously identify the hydroxyl proton signal, a "D₂O shake" experiment can be performed.[4] Add a drop of deuterium oxide (D₂O) to the NMR tube, shake, and re-acquire the ¹H NMR spectrum. The -OH proton will exchange with deuterium, causing its signal to disappear from the spectrum.[5]
Infrared (IR) Spectroscopy
IR spectroscopy is an essential technique for the rapid identification of functional groups. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of chemical bonds.
Expertise & Experience: Interpreting IR Spectra
The IR spectrum of 2-(2-Isopropylphenoxy)ethanol is expected to be dominated by features characteristic of its alcohol, ether, and aromatic components. The most prominent feature for an alcohol is the O-H stretching vibration, which appears as a strong and characteristically broad band due to intermolecular hydrogen bonding.[5][6] The C-O stretching vibrations for the alcohol and ether linkages, as well as aromatic C=C and C-H vibrations, provide further structural confirmation.
Predicted IR Absorption Bands
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity/Shape | Rationale |
| Alcohol O-H Stretch | 3600 - 3200 | Strong, Broad | Characteristic of a hydrogen-bonded hydroxyl group.[5] |
| Aliphatic C-H Stretch | 3000 - 2850 | Medium-Strong | From the isopropyl and ethyl groups. |
| Aromatic C-H Stretch | 3100 - 3000 | Medium-Weak | Stretching vibrations of hydrogens on the benzene ring. |
| Aromatic C=C Bending | 1600 & 1500 | Medium | Characteristic skeletal vibrations of the benzene ring. |
| Ether C-O-C Stretch | 1300 - 1200 | Strong | Asymmetric stretching of the aryl-alkyl ether linkage. |
| Alcohol C-O Stretch | 1150 - 1050 | Strong | Stretching of the C-O bond in the primary alcohol.[7] |
Experimental Protocol: IR Spectroscopy
-
Sample Preparation (Attenuated Total Reflectance - ATR): Place a single drop of the neat liquid sample directly onto the crystal (e.g., diamond or germanium) of an ATR-FTIR spectrometer.
-
Background Scan: Record a background spectrum of the clean, empty ATR crystal. This is crucial to subtract any atmospheric (CO₂, H₂O) or instrumental absorptions.
-
Sample Scan: Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
-
Data Processing: The instrument software automatically ratios the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum. Label the significant peaks with their corresponding wavenumbers.
Mass Spectrometry (MS)
Mass spectrometry provides two critical pieces of information: the molecular weight of the compound and its fragmentation pattern upon ionization. This pattern serves as a molecular fingerprint and allows for detailed structural elucidation.
Expertise & Experience: Predicting Fragmentation
In electron ionization mass spectrometry (EI-MS), the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺•) and various fragment ions. The fragmentation pathways are governed by the stability of the resulting ions and neutral radicals. For 2-(2-Isopropylphenoxy)ethanol, key fragmentations are expected to occur via alpha-cleavage (cleavage of the bond adjacent to an oxygen atom) and cleavage at the ether linkage.[5][8]
The molecular ion peak is expected at a mass-to-charge ratio (m/z) of 180, corresponding to the molecular weight of the parent molecule.
Predicted Fragmentation Pathways
Caption: Predicted Major Fragmentation Pathways for 2-(2-Isopropylphenoxy)ethanol.
Predicted Key Fragment Ions
| m/z Value | Proposed Fragment Ion | Neutral Loss | Rationale |
| 180 | [C₁₁H₁₆O₂]⁺• | - | Molecular Ion (M⁺•) |
| 165 | [M - CH₃]⁺ | •CH₃ | Loss of a methyl radical from the isopropyl group, a common fragmentation for isopropyl-substituted aromatics. Data from 2-isopropylphenol shows a strong peak for the loss of methyl.[9] |
| 135 | [C₉H₁₁O]⁺ | •OCH₂CH₂OH | Cleavage of the ether bond, resulting in the stable 2-isopropylphenoxy cation. |
| 107 | [C₇H₇O]⁺ | •C₄H₉O | Loss of the entire side chain to form a hydroxytropylium-like ion. |
| 45 | [C₂H₅O]⁺ | •C₉H₁₁O | Cleavage of the ether bond to form the hydroxyethyl cation. |
| 31 | [CH₂OH]⁺ | •C₁₀H₁₅O | Alpha-cleavage adjacent to the alcohol oxygen, a very common pathway for primary alcohols.[10] |
Experimental Protocol: Mass Spectrometry
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or through a gas chromatography (GC-MS) or liquid chromatography (LC-MS) system for separation from any impurities. GC-MS is well-suited for a volatile compound like this.
-
Ionization: Utilize Electron Ionization (EI) at a standard energy of 70 eV to induce fragmentation.
-
Mass Analysis: The generated ions are separated based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: The abundance of each ion is measured by a detector, generating a mass spectrum which is a plot of relative intensity versus m/z.
-
Data Analysis: Identify the molecular ion peak and analyze the major fragment peaks to deduce the fragmentation pattern, comparing it with predicted pathways.
Conclusion
The structural confirmation of 2-(2-Isopropylphenoxy)ethanol is reliably achieved through the synergistic use of NMR, IR, and MS. NMR spectroscopy provides an unambiguous map of the C-H framework. IR spectroscopy rapidly confirms the presence of key hydroxyl, ether, and aromatic functional groups. Finally, mass spectrometry validates the molecular weight and reveals characteristic fragmentation patterns consistent with the proposed structure. This guide provides the predictive data and methodological foundation necessary for researchers to confidently identify and characterize this molecule.
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